molecular formula C11H18N2 B13111924 2,5-Diisopropyl-3-methylpyrazine CAS No. 74152-24-2

2,5-Diisopropyl-3-methylpyrazine

Cat. No.: B13111924
CAS No.: 74152-24-2
M. Wt: 178.27 g/mol
InChI Key: CSHHEVSLMCOHMJ-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2,3-Dimethylpyrazine
  • 2,6-Dimethylpyrazine

Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

74152-24-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-2,5-di(propan-2-yl)pyrazine

InChI

InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3

InChI Key

CSHHEVSLMCOHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C(C)C)C(C)C

Origin of Product

United States

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